REACTION_CXSMILES
|
[O:1](CCCCCCCC)P(OP([O-])([O-])=O)(=O)OCCCCCCCC.[C:26]([C:30]1[CH:35]=[CH:34][C:33]([OH:36])=[CH:32][CH:31]=1)([CH3:29])([CH3:28])[CH3:27]>>[C:26]([C:30]1[CH:35]=[C:34]([OH:1])[C:33](=[CH:32][CH:31]=1)[OH:36])([CH3:29])([CH3:27])[CH3:28]
|
Name
|
dioctyl pyrophosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(P(OCCCCCCCC)(=O)OP(=O)([O-])[O-])CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C(O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |